Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate
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Overview
Description
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is a chemical compound with the molecular formula C17H15F3O5 and a molecular weight of 356.29 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a chromene ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate typically involves the reaction of diethyl malonate with a suitable chromene derivative under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and chromene ring play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing by the presence of methyl groups instead of ethyl groups.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
Uniqueness
Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate is unique due to the presence of the trifluoromethyl group and chromene ring, which impart distinct chemical and biological properties compared to simpler malonate esters .
Properties
Molecular Formula |
C17H15F3O5 |
---|---|
Molecular Weight |
356.29 g/mol |
IUPAC Name |
diethyl 2-[2-(trifluoromethyl)chromen-4-ylidene]propanedioate |
InChI |
InChI=1S/C17H15F3O5/c1-3-23-15(21)14(16(22)24-4-2)11-9-13(17(18,19)20)25-12-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3 |
InChI Key |
MIEYOMVOYBWMFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C=C(OC2=CC=CC=C21)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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